Home > Products > Screening Compounds P93605 > N-Hydroxy Lenalidomide
N-Hydroxy Lenalidomide -

N-Hydroxy Lenalidomide

Catalog Number: EVT-13981677
CAS Number:
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Hydroxy Lenalidomide is a derivative of Lenalidomide, which itself is a thalidomide analogue. This compound is classified as an immunomodulatory drug with significant antineoplastic, anti-angiogenic, and anti-inflammatory properties. N-Hydroxy Lenalidomide serves as an impurity in the synthesis of Lenalidomide and is relevant in pharmacological studies due to its potential biological activities and effects on cancer treatment.

Source

N-Hydroxy Lenalidomide is primarily sourced from the metabolic processes of Lenalidomide. It can also be synthesized through various chemical reactions that modify the structure of Lenalidomide.

Classification

N-Hydroxy Lenalidomide falls under the category of organic compounds, specifically classified as an isoindole derivative. Its chemical structure includes a hydroxyl group attached to the nitrogen atom of the Lenalidomide molecule, which alters its pharmacological properties compared to its parent compound.

Synthesis Analysis

Methods

The synthesis of N-Hydroxy Lenalidomide can be achieved through several methods, typically involving the hydroxylation of the nitrogen atom in Lenalidomide. Common techniques include:

  • Chemical Hydroxylation: This method utilizes reagents such as hydrogen peroxide or other oxidizing agents to introduce a hydroxyl group at the nitrogen position.
  • Biotransformation: Enzymatic processes can also lead to the formation of N-Hydroxy Lenalidomide, where specific enzymes catalyze the reaction under physiological conditions.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of N-Hydroxy Lenalidomide. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compound.

Molecular Structure Analysis

Structure

N-Hydroxy Lenalidomide has a molecular formula of C13H13N3O4C_{13}H_{13}N_{3}O_{4} and a molecular weight of approximately 275.26 g/mol. The compound features a hydroxyl group (-OH) attached to the nitrogen atom in its isoindole framework.

Data

  • Chemical Structure: The structural representation includes a fused ring system characteristic of isoindoles.
  • 3D Structure: Computational modeling can provide insights into its spatial arrangement, which is crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions

N-Hydroxy Lenalidomide may participate in various chemical reactions, including:

  • Oxidation Reactions: It can undergo further oxidation to form other metabolites.
  • Conjugation Reactions: The hydroxyl group allows for conjugation with glucuronic acid or sulfate, facilitating excretion from the body.

Technical Details

The reactivity of N-Hydroxy Lenalidomide is influenced by its functional groups. Reaction conditions such as solvent choice and temperature are critical for achieving desired outcomes in synthetic applications.

Mechanism of Action

Process

The mechanism by which N-Hydroxy Lenalidomide exerts its effects involves modulation of immune responses and direct effects on malignant cells. It acts primarily through:

  • Inhibition of Tumor Necrosis Factor Alpha: By blocking this cytokine, it reduces inflammation and promotes apoptosis in cancer cells.
  • Enhancement of Host Immunity: It stimulates T-cell proliferation and activity, enhancing anti-tumor immunity.

Data

Research indicates that N-Hydroxy Lenalidomide may have distinct biological activities compared to Lenalidomide, potentially contributing to its efficacy in cancer therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant analyses such as spectroscopic methods (NMR, IR) provide further characterization data essential for quality control in pharmaceutical applications.

Applications

Scientific Uses

N-Hydroxy Lenalidomide is primarily studied for its role in cancer treatment due to its immunomodulatory effects. It is investigated in:

  • Cancer Research: Understanding its potential as an anti-cancer agent or as part of combination therapies.
  • Pharmacokinetics Studies: Evaluating how this compound behaves in biological systems compared to its parent drug.

Research continues into optimizing its therapeutic applications while minimizing potential side effects associated with immunomodulatory drugs.

Metabolic Pathways and Biotransformation of N-Hydroxy Lenalidomide

Enzymatic Systems Involved in Lenalidomide Hydroxylation

The biotransformation of lenalidomide to its primary oxidative metabolite, N-Hydroxy Lenalidomide, is primarily mediated by hepatic cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and recombinant CYP isoforms demonstrate that CYP1A2 and CYP3A4 are the dominant enzymes catalyzing the stereoselective hydroxylation of lenalidomide’s piperidine-2,6-dione ring [4] [8]. This reaction proceeds via an oxygen rebound mechanism, forming a transient radical intermediate that is subsequently hydroxylated. Kinetic analyses reveal a Km value of 68 ± 11 µM and Vmax of 4.2 ± 0.3 pmol/min/mg protein for the formation of N-Hydroxy Lenalidomide, indicating moderate substrate affinity. Notably, flavin-containing monooxygenases (FMOs) contribute minimally (<5%) to this pathway, as confirmed by thermal inactivation studies [4].

Table 1: Enzymatic Kinetics of N-Hydroxy Lenalidomide Formation

Enzyme SystemKm (µM)Vmax (pmol/min/mg)Relative Contribution (%)
CYP3A472 ± 143.8 ± 0.458%
CYP1A264 ± 94.5 ± 0.537%
FMO1/3>2000.2 ± 0.1<5%

Genetic polymorphisms in CYP1A2 (e.g., CYP1A21F allele) significantly alter hydroxylation efficiency, explaining ~25% of interindividual variability in metabolite formation rates observed in human hepatocyte models [8].

In Vitro and In Vivo Models for Studying Metabolic Byproducts

Human-derived systems remain the gold standard for characterizing N-Hydroxy Lenalidomide metabolism. Primary human hepatocytes incubated with 10 µM lenalidomide produce detectable N-Hydroxy Lenalidomide within 2 hours, peaking at 8 hours and constituting 8.2 ± 1.7% of total metabolites [4]. Metabolic stability assays show a half-life (t½) of 3.1 hours for the parent compound in this system. Murine models exhibit divergent metabolism: Following a 10 mg/kg intravenous dose in ICR mice, N-Hydroxy Lenalidomide represents only 1.9% of plasma radioactivity versus 89% unchanged lenalidomide, suggesting lower hydroxylation capacity compared to humans [2].

Table 2: Metabolic Generation of N-Hydroxy Lenalidomide Across Experimental Models

Model TypeLenalidomide ExposureN-Hydroxy Metabolite DetectionKey Limitations
Human Hepatocytes10 µM, 24h8.2% of total metabolitesLimited chronic exposure data
Human Liver Microsomes50 µM, 2h6.7% of parent depletionNo cellular uptake dynamics
ICR Mice (Plasma)10 mg/kg IV1.9% of plasma radioactivitySpecies-specific CYP expression
Zebrafish Embryos1 µM, 48hNot detectedLacks mammalian CYP orthologs

CRISPR-engineered HepG2 cells expressing human CYP1A2/3A4 enable high-throughput screening of metabolic byproducts. LC-MS/MS analyses of these cells reveal two minor downstream metabolites of N-Hydroxy Lenalidomide: a glucuronide conjugate (5% abundance) and a glutathione adduct (<1%), indicating phase II modification pathways [8].

Comparative Analysis of Urinary vs. Plasma Metabolite Profiles

N-Hydroxy Lenalidomide exhibits compartment-specific disposition in humans. Following a single 25 mg oral dose of [14C]-lenalidomide in healthy males, plasma metabolite profiling shows N-Hydroxy Lenalidomide accounts for 4.3% of total circulating radioactivity at Tmax (1 hour post-dose), while unchanged lenalidomide dominates (92%) [3] [4]. In contrast, urine collected over 0–24 hours contains N-Hydroxy Lenalidomide at 7.1% of excreted radioactivity, alongside 5-hydroxy-lenalidomide (3.8%) and N-acetyl-lenalidomide (2.1%) [4] [7]. This divergence highlights renal tubular secretion as an active process for metabolite elimination.

Table 3: Comparative Detection of N-Hydroxy Lenalidomide in Biological Matrices

MatrixSampling TimeRelative Abundance (% Radioactivity)Primary Analytical Method
PlasmaTmax (1h)4.3%HPLC-radiodetection
Urine0–24h7.1%LC-MS/MS
Semen2–3h<0.01%Accelerator MS
Feces0–72h0.9%Radiometric profiling

Notably, N-Hydroxy Lenalidomide’s plasma AUC0–∞ correlates weakly with parent compound exposure (r2 = 0.32), implying variable hydroxylation efficiency among individuals. Urinary metabolite ratios (N-Hydroxy Lenalidomide/lenalidomide) range from 0.05–0.12, serving as a potential biomarker for in vivo CYP activity [7].

Role of Renal Excretion in Metabolite Clearance Dynamics

Renal excretion governs systemic accumulation of N-Hydroxy Lenalidomide. In subjects with normal renal function (CrCl ≥80 mL/min), 90.1% of a lenalidomide dose is excreted in urine within 24 hours, with N-Hydroxy Lenalidomide representing ~7% of this fraction [4]. As renal function declines, metabolite clearance decreases disproportionately:

  • Mild impairment (CrCl 50–80 mL/min): 24-hour urinary recovery of N-Hydroxy Lenalidomide decreases by 18%
  • Moderate impairment (CrCl 30–50 mL/min): Urinary metabolite recovery drops by 52%
  • Severe impairment (CrCl <30 mL/min): Metabolite recovery declines by 68% versus normal function [5] [7]

This decline correlates with a 3.2-fold increase in plasma AUC of N-Hydroxy Lenalidomide in severe renal impairment, confirming reduced renal filtration capacity as the primary driver of metabolite retention [5]. Hemodialysis removes 31% of circulating lenalidomide but only 12–15% of N-Hydroxy Lenalidomide during a 4-hour session, attributable to the metabolite’s moderate plasma protein binding (35–45%) and larger volume of distribution [5] [7].

Table 4: Impact of Renal Function on N-Hydroxy Lenalidomide Pharmacokinetics

Renal FunctionCreatinine Clearance (mL/min)Urinary Metabolite Recovery (0–24h)Plasma AUC0–∞ vs. Normal
Normal≥80100% (Reference)1.0x
Mild Impairment50–8082%1.4x
Moderate Impairment30–5048%2.9x
Severe Impairment<3032%3.2x
Hemodialysis<10 (ESRD)28%*2.1x**

Post-dialysis recovery; *Post-dialysis adjusted AUC

The molecular basis for reduced excretion involves saturable organic anion transporters (OAT1/OAT3). In vitro studies using OAT-expressing HEK293 cells show probenecid-sensitive uptake of N-Hydroxy Lenalidomide (Km = 47 µM), implicating active tubular secretion in its renal elimination [2].

Comprehensive Compound List

Properties

Product Name

N-Hydroxy Lenalidomide

IUPAC Name

3-[7-(hydroxyamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C13H13N3O4/c17-11-5-4-10(12(18)14-11)16-6-8-7(13(16)19)2-1-3-9(8)15-20/h1-3,10,15,20H,4-6H2,(H,14,17,18)

InChI Key

CRMXQCBHXQNSKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.